molecular formula C20H20N4O3S B2686499 (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone CAS No. 1455461-39-8

(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2686499
CAS No.: 1455461-39-8
M. Wt: 396.47
InChI Key: KARGJBBQAHFVLX-UHFFFAOYSA-N
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Description

(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Applications

Compounds with a structural basis related to the specified molecule have been synthesized and evaluated for their antibacterial and antimicrobial properties. For instance, novel thiazolyl pyrazole and benzoxazole derivatives have been developed and shown to possess antibacterial activities. This suggests potential applications of the compound in developing new antibacterial agents or studying the mechanism of action against various bacterial strains (Landage, Thube, & Karale, 2019). Additionally, solvent-free microwave-assisted synthesis methods have been employed to create substituted phenyl methanones with reported antimicrobial activities (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).

Anticancer Potential

The synthesis of novel pyrazoline derivatives evaluated for cytotoxic effects on cancer cell lines, such as HepG-2, suggests the relevance of similar compounds in cancer research. These compounds have demonstrated significant cytotoxicity, indicating potential applications in identifying new therapeutic agents for cancer treatment (Xu et al., 2017).

Synthesis and Characterization of Heterocyclic Compounds

The compound falls within the scope of heterocyclic chemistry, where derivatives similar in structure have been synthesized and characterized. Such studies contribute to the broader field of organic chemistry by providing insights into the synthesis pathways, chemical reactivity, and applications of heterocyclic compounds in developing pharmaceuticals and materials science. A notable example includes the synthesis of thieno[2,3-b]-thiophene derivatives, showcasing the versatility of thiophene-based compounds in synthesizing complex heterocyclic structures (Mabkhot, Kheder, & Al-Majid, 2010).

Molecular Docking and Drug Design

Some research efforts focus on the molecular docking studies of synthesized compounds, providing valuable information for drug design and discovery processes. This involves evaluating the interaction between synthesized molecules and biological targets, thus highlighting potential applications in developing new therapeutic agents with specific biological activities (Malathi & Chary, 2019).

Properties

IUPAC Name

[4-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1,4-diazepan-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-20(18-3-1-10-28-18)24-7-2-6-23(8-9-24)19-12-15(21-22-19)14-4-5-16-17(11-14)27-13-26-16/h1,3-5,10-12H,2,6-9,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARGJBBQAHFVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CS2)C3=NNC(=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.